(1-(Pyridin-4-yl)cyclohexyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Pyridin-4-yl)cyclohexyl)methanamine: is an organic compound that features a cyclohexyl ring bonded to a methanamine group, with a pyridine ring attached at the 4-position of the cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Pyridin-4-yl)cyclohexyl)methanamine typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of a cyclohexyl derivative, often through hydrogenation of a benzene ring.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the cyclohexyl intermediate.
Amination: The final step involves the introduction of the methanamine group. This can be achieved through reductive amination, where an aldehyde or ketone intermediate is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
- Reduction
Oxidation: (1-(Pyridin-4-yl)cyclohexyl)methanamine can undergo oxidation reactions, particularly at the methanamine group, forming corresponding imines or nitriles.
Properties
Molecular Formula |
C12H18N2 |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
(1-pyridin-4-ylcyclohexyl)methanamine |
InChI |
InChI=1S/C12H18N2/c13-10-12(6-2-1-3-7-12)11-4-8-14-9-5-11/h4-5,8-9H,1-3,6-7,10,13H2 |
InChI Key |
XYFQMTCMVOQNHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CN)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.